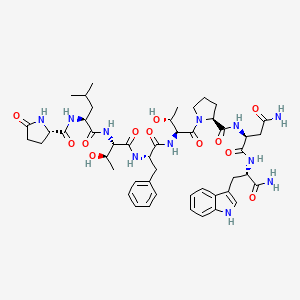
Medroxyprogesterone-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Medroxyprogesterone-d7 is a deuterated form of medroxyprogesterone, a synthetic progestin. It is often used in scientific research to study the pharmacokinetics and metabolism of medroxyprogesterone due to the presence of deuterium, which makes it distinguishable from the non-deuterated form in mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of medroxyprogesterone-d7 typically involves the incorporation of deuterium into the medroxyprogesterone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of deuterated reagents and solvents is optimized to achieve high yields and cost-effectiveness.
化学反応の分析
Types of Reactions
Medroxyprogesterone-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Medroxyprogesterone-d7 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study the metabolic pathways and degradation products of medroxyprogesterone.
Biology: Researchers use this compound to investigate its effects on cellular processes and hormone regulation.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of medroxyprogesterone.
Industry: this compound is used in the development of new pharmaceuticals and in quality control processes.
作用機序
Medroxyprogesterone-d7 exerts its effects by binding to progesterone receptors in target tissues such as the uterus, ovaries, and breasts. This binding leads to the activation or repression of specific genes involved in the regulation of the menstrual cycle, pregnancy, and other reproductive processes. The presence of deuterium does not significantly alter the biological activity of the compound but allows for its differentiation in analytical studies.
類似化合物との比較
Similar Compounds
Medroxyprogesterone: The non-deuterated form of medroxyprogesterone.
Progesterone: A natural hormone with similar biological functions.
Levonorgestrel: Another synthetic progestin used in contraceptives.
Uniqueness
Medroxyprogesterone-d7 is unique due to the presence of deuterium, which makes it a valuable tool in pharmacokinetic and metabolic studies. Its chemical properties are similar to those of medroxyprogesterone, but the deuterium atoms allow for precise tracking and analysis in research applications.
特性
分子式 |
C22H32O3 |
|---|---|
分子量 |
351.5 g/mol |
IUPAC名 |
(6S,8R,9S,10R,13S,14S,17R)-2,2,4,6-tetradeuterio-17-hydroxy-6,10,13-trimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3/t13-,16+,17-,18-,20+,21-,22-/m0/s1/i2D3,5D2,12D,13D |
InChIキー |
FRQMUZJSZHZSGN-WYGZKCQNSA-N |
異性体SMILES |
[2H]C1=C2[C@@](C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2(CC(C1=O)([2H])[2H])C)C)(C(=O)C([2H])([2H])[2H])O)([2H])C |
正規SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


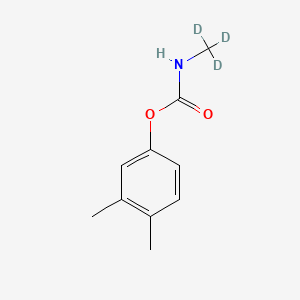


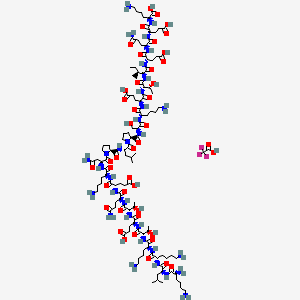
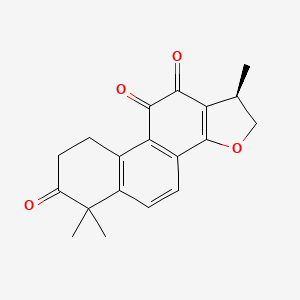

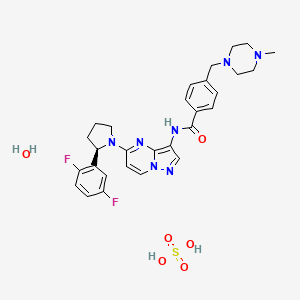
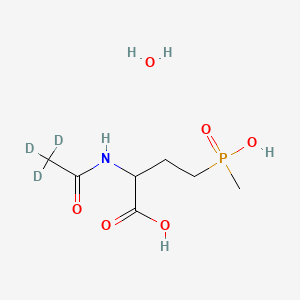
![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402325.png)
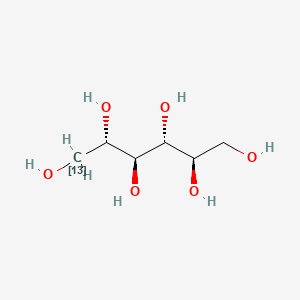
![4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B12402338.png)

![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)
